molecular formula C9H11FO2 B6322552 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene CAS No. 2586126-48-7

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B6322552
CAS No.: 2586126-48-7
M. Wt: 170.18 g/mol
InChI Key: YOACCGXATHKBLT-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is a fluorinated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) protective group at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis involves selective functionalization via halogenation and protection/deprotection strategies. For instance, Zhang et al. (2020) reported a method where 4-difluoro-1-(methoxymethoxy)benzene reacts with sec-butyllithium in THF at −75 °C, yielding intermediates that are further brominated to generate derivatives like 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield) .

The methoxymethoxy group enhances solubility in polar solvents while maintaining stability under mild reaction conditions, making the compound versatile for subsequent functionalization. Its fluorine substituent contributes to electronic effects, influencing reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

IUPAC Name

2-fluoro-1-(methoxymethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACCGXATHKBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by fluorination using a fluorinating agent such as tetrafluoroboric acid . The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The methoxymethoxy group is typically introduced in a separate step, and the overall process may involve multiple purification stages to remove impurities .

Comparison with Similar Compounds

a) 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene

  • Structure : Chlorine replaces the methyl group at the 4-position.
  • Synthesis : Prepared via similar protective group strategies, with chlorine introduced via electrophilic substitution or halogen exchange.
  • Applications : Used in pesticide intermediates due to enhanced electrophilicity .

b) 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

  • Structure : Bromine replaces fluorine at the 2-position.
  • Synthesis: Bromination of the parent phenol derivative using N-bromosuccinimide (NBS) in acetonitrile, achieving high yields (e.g., 84% for 2-bromo-3-fluoro-4-methylphenol in ) .
  • Reactivity : Bromine’s larger atomic radius and polarizability make it more reactive in Suzuki-Miyaura couplings compared to fluorine.
  • Physical Properties : Higher molecular weight (265.1 g/mol vs. 200.2 g/mol for the fluoro analogue) influences melting points and chromatographic behavior .

Analogues with Different Protective Groups

a) 1-Fluoro-4-methoxybenzene

  • Structure : Lacks the methoxymethoxy and methyl groups.
  • Properties : Simpler structure results in lower boiling point (≈175°C) and reduced steric hindrance, favoring electrophilic substitutions like nitration.
  • Limitations : Absence of protective groups limits its utility in multi-step syntheses .

b) 4-Benzyloxy-2-bromo-1-methoxybenzene

  • Structure : Benzyloxy (-OBn) replaces methoxymethoxy at the 1-position.
  • Synthesis: Involves benzylation of phenolic intermediates, requiring harsher deprotection conditions (e.g., hydrogenolysis) compared to acid-labile methoxymethoxy groups.
  • Stability : Benzyloxy offers superior stability under basic conditions but complicates purification due to higher lipophilicity .

Complex Derivatives with Additional Functional Groups

a) 2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene

  • Structure : Features a bis-aryl ether linkage and multiple methoxy groups.
  • Applications : Acts as a precursor in polymer chemistry and ligand design, leveraging its rigid aromatic backbone .
  • Challenges : Increased steric bulk reduces reaction rates in cross-couplings compared to simpler analogues.

Comparative Data Tables

Table 1. Substituent Effects on Physical and Chemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Feature
2-Fluoro-1-(methoxymethoxy)-4-methylbenzene F (2), -OCH2OCH3 (1), CH3 (4) 200.2 High stability in polar solvents
4-Chloro-1-fluoro-2-(methoxymethoxy)benzene Cl (4), F (1) 220.6 Enhanced electrophilicity for SNAr
2-Bromo-1-(methoxymethoxy)-4-methylbenzene Br (2), CH3 (4) 265.1 Superior coupling reactivity
1-Fluoro-4-methoxybenzene F (1), OCH3 (4) 142.1 Rapid nitration kinetics

Biological Activity

2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a methyl group. Its unique structural features make it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential pharmacological effects, and ongoing research efforts.

The molecular formula of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is C10H13FO2C_{10}H_{13}FO_2. The presence of the fluorine atom enhances the compound's stability and reactivity, while the methoxymethoxy group contributes to its solubility and potential interactions with biological systems.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC10H13FO2C_{10}H_{13}FO_2
Molecular Weight184.21 g/mol
Functional GroupsFluorine, methoxymethoxy, methyl

Biological Activity

Preliminary studies suggest that 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene may exhibit significant pharmacological effects due to its structural characteristics. The fluorine atom may enhance metabolic stability, while the methoxymethoxy group could facilitate interactions with biological targets such as enzymes or receptors.

The compound's mechanism of action is thought to involve:

  • Enzyme Interaction : Potential inhibition or activation of specific enzymes.
  • Receptor Binding : Possible interaction with various receptors that could modulate biological pathways.

Case Studies and Research Findings

Research into the biological activity of 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene is ongoing, with several studies focusing on its interactions with biological molecules.

  • Pharmacokinetic Properties : Studies indicate that compounds similar to 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene often show improved pharmacokinetic properties. The incorporation of fluorine can enhance bioavailability and reduce metabolic degradation.
  • Therapeutic Applications : The compound is being explored for potential use in drug development, particularly in designing molecules that can effectively target specific diseases.
  • Comparative Studies : A comparative analysis with structurally similar compounds shows that 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene has unique properties that may confer advantages in therapeutic applications.

Table 2: Comparison with Similar Compounds

Compound NameSimilarity IndexNotable Features
1-Fluoro-4-methoxy-2-(methoxymethoxy)benzene0.89Contains a methyl group instead of a methoxymethyl group.
4-Fluoro-1-methoxy-2-methylbenzene0.84Features an aldehyde functional group instead of methoxymethyl.
5-Fluoro-2-methoxybenzaldehyde0.84Exhibits an aldehyde functional group instead of methoxymethyl.

Future Research Directions

Ongoing research aims to elucidate the precise mechanisms through which 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene interacts with biological systems. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacological effects and safety profile in living organisms.
  • Structure-Activity Relationship (SAR) : Further exploration of how modifications to the compound's structure affect its biological activity.
  • Target Identification : Determining specific enzymes or receptors that interact with this compound could lead to new therapeutic strategies.

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